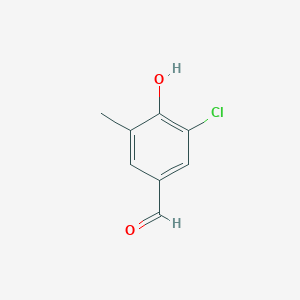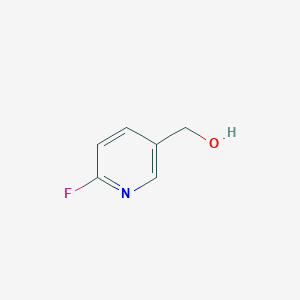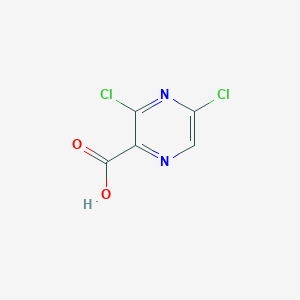
2,2-Difluoro-2-(pyridin-2-YL)acetic acid
Overview
Description
2,2-Difluoro-2-(pyridin-2-YL)acetic acid is a useful research compound. Its molecular formula is C7H5F2NO2 and its molecular weight is 173.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Luminescent Properties : 2,2-Difluoro-2-(pyridin-2-YL)acetic acid derivatives exhibit significant luminescent properties. For example, the study of substituted pyridylthiazoles, which include a similar structure, demonstrated their potential in metal sensing and as laser dyes due to high fluorescence quantum yields and large Stokes shifts (Grummt et al., 2007).
Molecular Properties and Computations : Computational and quantum chemical investigations have been conducted to understand the electronic properties of compounds structurally related to this compound. For instance, studies on derivatives like {(2-pyridin-4-yl-ethyl]thio}acetic acid revealed insights into their molecular orbital energies (Bouklah et al., 2012).
Corrosion Inhibition : Certain derivatives of this compound have been found effective in inhibiting corrosion of steel in acidic environments, demonstrating their potential in industrial applications (Bouklah et al., 2005).
Catalytic Applications : This compound has shown promise in catalysis. For example, research on Cu(II)/pypzacac complexes, which include similar pyridinyl structures, has shown efficient catalysis in the ammoxidation of alcohols to nitriles (Xie et al., 2014).
Synthesis and Structural Studies : Studies have been conducted on the synthesis and structural analysis of compounds with this compound-like structures, providing insights into their chemical and physical properties (Chui et al., 2004).
Antimycobacterial Activity : Research has been done on derivatives of this compound for potential antimycobacterial activities. For instance, certain arylidene-hydrazide derivatives showed activity against strains of Mycobacterium (Mamolo et al., 2001).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to inhibit enzymes such as collagen prolyl-4-hydroxylase .
Pharmacokinetics
It is known that the compound is solid at room temperature and should be stored in a dry environment at 2-8°c . These properties may impact its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have been found to have potential effects on suppressing the production of collagen in vitro .
Action Environment
The action, efficacy, and stability of 2,2-Difluoro-2-(pyridin-2-YL)acetic acid can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Other factors such as pH and the presence of other compounds could also potentially influence its action and efficacy.
Properties
IUPAC Name |
2,2-difluoro-2-pyridin-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-7(9,6(11)12)5-3-1-2-4-10-5/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLRWDAJQZZLAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1322598.png)

![Spiro[isochroman-1,4'-piperidin]-3-one](/img/structure/B1322602.png)











